Product packaging for Octyl dichloroacetate(Cat. No.:CAS No. 83004-98-2)

Octyl dichloroacetate

Cat. No.: B12658380
CAS No.: 83004-98-2
M. Wt: 241.15 g/mol
InChI Key: HBWBXXRQGCFPRB-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry Research

Within the realm of organic chemistry, octyl dichloroacetate (B87207) and its parent compound, dichloroacetic acid (DCA), serve as important subjects of study. DCA and its derivatives are recognized as fundamental building blocks in the creation of various pharmaceutical agents and biologically active molecules. uran.ua The synthesis and manipulation of these derivatives provide chemists with a robust toolkit for modifying the properties of potential drug candidates. semanticscholar.org Research into dichloroacetate esters, such as octyl dichloroacetate, contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies. uran.uasemanticscholar.org

Overview of Dichloroacetate Derivatives in Contemporary Chemical Studies

Dichloroacetate derivatives have garnered considerable attention in medicinal chemistry due to their diverse chemical properties and wide-ranging applications in drug design and development. uran.uasemanticscholar.org These compounds have been investigated for their potential as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), herbicides, and antimicrobial agents. uran.uaresearchgate.net Furthermore, dichloroacetic acid derivatives are being explored for their role in developing targeted drug delivery systems, which aim to enhance the bioavailability and site-specific release of pharmaceuticals. uran.uasemanticscholar.org The modification of dichloroacetic acid into its various ester forms can significantly alter its biological availability and efficacy, making this a key area of ongoing research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18Cl2O2 B12658380 Octyl dichloroacetate CAS No. 83004-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83004-98-2

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

IUPAC Name

octyl 2,2-dichloroacetate

InChI

InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3

InChI Key

HBWBXXRQGCFPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

Synthesis and Manufacturing Processes

The primary method for synthesizing octyl dichloroacetate (B87207) and other dichloroacetate esters is through esterification. uran.uasemanticscholar.org This typically involves the reaction of dichloroacetyl chloride with the corresponding alcohol, in this case, octanol (B41247). google.com

A general laboratory-scale synthesis can be described as follows:

Reactants: Dichloroacetyl chloride and octanol.

Reaction Conditions: The esterification is often carried out in a suitable solvent, such as toluene, at elevated temperatures (e.g., 100-120 °C) for several hours. google.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). uran.ua

Work-up and Purification: Following the reaction, the crude product is typically concentrated under vacuum to remove the solvent. google.com Further purification can be achieved through recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and petroleum ether, to yield the final product with high purity. google.com

Innovations in synthesis include the use of catalysts and environmentally friendly approaches to improve efficiency and sustainability. uran.uasemanticscholar.org

Mechanistic Investigations and Theoretical Studies

Biochemical Interactions at the Molecular Level (Non-Clinical Focus)

Octyl dichloroacetate's primary mechanism of action at the molecular level involves the modulation of key enzymes and metabolic pathways. Its structural similarity to acetate (B1210297) allows it to interact with and influence critical cellular processes.

The most well-documented biochemical effect of dichloroacetate (B87207) (DCA), the active moiety of this compound, is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). mdpi.comnih.govnih.govbiorxiv.org PDK is an enzyme that inactivates the pyruvate dehydrogenase complex (PDC) through phosphorylation. mdpi.comnih.govnih.gov The PDC serves as a crucial gatekeeper, controlling the entry of pyruvate into the tricarboxylic acid (TCA) cycle for oxidation. mdpi.comnih.gov By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of PDC, leading to its activation. nih.govnih.govnih.gov This activation shifts metabolism from glycolysis towards glucose oxidation. mdpi.com

There are four known isoforms of PDK (PDK1-4), and DCA exhibits varying potencies against them, with PDK2 being the most sensitive and PDK3 the least. mdpi.combiorxiv.org The expression profile of these PDK isoforms in different cell types can determine the sensitivity to DCA-mediated effects. biorxiv.org For instance, DCA has been shown to reduce the abundance of PDK1 in breast and prostate cancer cells, and both PDK1 and PDK2 in skeletal muscle cells. mdpi.comnih.gov This reduction in PDK levels occurs through both transcriptional and post-transcriptional mechanisms, further diminishing the cell's capacity to inhibit PDC. mdpi.comnih.gov

The inhibitory action of DCA on PDK is a key factor in its ability to influence cellular metabolism. nih.govresearchgate.net It is hypothesized that DCA acts as a structural antagonist of acetate, competing with it for target enzymes. nih.gov

Table 1: Effects of Dichloroacetate on Pyruvate Dehydrogenase Kinase (PDK) Isoforms

PDK IsoformSensitivity to DCA InhibitionEffect of DCA on AbundanceCell Types Studied
PDK1Less sensitive than PDK2/PDK4ReducedBreast cancer cells, prostate cancer cells, skeletal muscle cells. mdpi.comnih.gov
PDK2Most sensitiveSuppressedSkeletal muscle cells. mdpi.comnih.gov
PDK3Least sensitiveLow expression confers higher sensitivity to DCA. biorxiv.orgTestis. biorxiv.org
PDK4More sensitive than PDK1/PDK3Not specifiedHeart, muscle. biorxiv.org

This table is generated based on available data and may not be exhaustive.

By activating the pyruvate dehydrogenase complex (PDC), this compound effectively channels pyruvate, the end product of glycolysis, into the tricarboxylic acid (TCA) cycle for oxidation. nih.govnih.govwikipedia.org This metabolic shift has several significant consequences. It promotes the oxidation of glucose and lactate (B86563) to carbon dioxide, thereby increasing mitochondrial respiration. nih.govnih.gov This stands in contrast to the metabolic state of many cancer cells, which favor aerobic glycolysis (the Warburg effect), converting glucose to lactate even in the presence of oxygen. biorxiv.orgnih.gov

The stimulation of the TCA cycle by DCA leads to an increased production of NADH, which then enters the oxidative phosphorylation pathway to generate ATP. wikipedia.org In vitro studies have demonstrated that DCA stimulates the oxidation of both glucose and lactate to CO2, particularly in astroglia. nih.govnih.gov This suggests that in certain cell types, the capacity for glucose and lactate oxidation may be limited by the activity of PDC. nih.gov Furthermore, DCA has been shown to suppress gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, by limiting the supply of gluconeogenic precursors like lactate from muscle to the liver and by directly inhibiting glucose production in liver cells. nih.govresearchgate.net

Table 2: Influence of Dichloroacetate on Metabolic Pathways

Metabolic PathwayEffect of DichloroacetateKey Mediating EnzymeConsequence
Glycolysis Shifts pyruvate away from lactate productionPyruvate Dehydrogenase Complex (activated)Decreased lactate production. nih.govnih.gov
TCA Cycle StimulatedPyruvate Dehydrogenase Complex (activated)Increased oxidation of acetyl-CoA, increased NADH production. nih.govwikipedia.org
Glucose Oxidation EnhancedPyruvate Dehydrogenase Complex (activated)Increased conversion of glucose to CO2. nih.govnih.gov
Lactate Oxidation StimulatedPyruvate Dehydrogenase Complex (activated)Increased conversion of lactate to CO2. nih.govnih.gov
Gluconeogenesis SuppressedNot directly specifiedReduced glucose production from non-carbohydrate sources. nih.govresearchgate.net

The metabolic alterations induced by this compound can create a cellular environment that enhances the efficacy of other therapeutic agents. A significant body of preclinical research has demonstrated synergistic effects when DCA is combined with various small molecules, including conventional chemotherapeutics and other targeted drugs. ccnm.edunih.gov

For example, DCA has been shown to act synergistically with platinum-based drugs like cisplatin (B142131) and carboplatin, as well as with agents such as 5-fluorouracil, paclitaxel (B517696), and doxorubicin (B1662922). mdpi.comccnm.edunih.gov The proposed mechanisms for this synergy often involve DCA's ability to disrupt the cellular antioxidant defenses, thereby increasing oxidative stress and making cancer cells more susceptible to the damaging effects of these drugs. nih.gov For instance, the combination of DCA and doxorubicin has been shown to favor oxidative damage in liver cancer cells. nih.gov

Furthermore, DCA can enhance the effects of other compounds by modulating cellular processes like autophagy. nih.gov In non-small-cell lung cancer models, the co-administration of DCA and paclitaxel led to increased cell death through the inhibition of autophagy. mdpi.comnih.gov Synergistic cytotoxic effects have also been observed with the antibiotic salinomycin (B1681400) in colorectal cancer cells, where the combination inhibited the expression of multidrug resistance proteins. nih.gov Additionally, combining DCA with natural compounds like curcumin (B1669340) and quercetin (B1663063) has shown enhanced anticancer potential, promoting apoptosis and intracellular reactive oxygen species (ROS) generation. nih.govmdpi.com

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the molecular properties and interactions of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgnih.gov DFT calculations can be employed to determine various properties of this compound, such as its molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com This information is crucial for understanding the molecule's reactivity and its potential interaction sites with biological targets. mdpi.com

While specific DFT studies solely focused on this compound are not extensively available in the provided search results, the principles of DFT are widely applied in computational chemistry to predict molecular geometries, energetic characteristics, and vibrational modes. mdpi.com Such calculations can help in understanding the fundamental properties that govern the biochemical behavior of this compound.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can be used to perform a conformational analysis of this compound, exploring the different spatial arrangements of its atoms and identifying the most stable conformers. researchgate.net Understanding the conformational landscape is important as the three-dimensional structure of a molecule dictates its ability to bind to and interact with biological macromolecules like enzymes.

MD simulations can also provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. acs.org While specific MD studies on the conformational analysis of this compound were not found in the search results, the methodology is well-established for studying organic molecules and their interactions. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling (Excluding Toxicity Predictions)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools employed to correlate the chemical structure of compounds with their biological or chemical activities. nih.govnih.gov These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that govern their effects. nih.govnih.gov For dichloroacetate esters, SAR and QSAR studies have explored various non-toxicological endpoints, including chemical reactivity and biological activities like herbicidal and antifungal effects.

Research Findings from Hydrolysis Rate Modeling

The rate of hydrolysis is a key chemical property that can be modeled using QSAR techniques. A study on the base-promoted hydrolysis rate constants of a diverse set of 40 esters included several dichloroacetic acid esters. researchgate.net This research is valuable for environmental fate and risk analysis, providing a reliable alternative to experimental measurements. researchgate.net The models developed in this study successfully correlated molecular descriptors derived from ab initio wave functions with the observed hydrolysis rates. researchgate.net

The following table presents data for the hydrolysis of various dichloroacetate esters, demonstrating the influence of the ester group on the rate of hydrolysis. A quantitative structure-metabolism relationship study on the enzymatic hydrolysis of various carboxylic esters in human blood also highlighted the importance of steric hindrance around the carbonyl group and the charge on the carbonyl carbon in determining the hydrolysis half-life. nih.gov

CompoundObserved Neutral Hydrolysis Rate Constant (kH) at 25°C (s⁻¹)Reference
Methyl dichloroacetate1.5 x 10⁻⁵ clemson.eduepa.gov
Ethyl dichloroacetate2.8 x 10⁻³ clemson.eduepa.gov
Chloroethyl dichloroacetateData Not Available in Snippets epa.gov
Methoxyethyl dichloroacetateData Not Available in Snippets epa.gov

Insights from Herbicidal and Antifungal Activity Studies

While specific SAR modeling on the herbicidal or antifungal activity of a homologous series of dichloroacetate esters, including this compound, is not extensively detailed in the provided search results, related studies offer valuable insights into the structural features influencing these biological activities.

Herbicidal Activity:

Research on novel ammonium (B1175870) dichloroacetates as herbicides has shown that the structure of the cation, particularly the length of the alkyl chains, plays a crucial role in the compound's efficacy. nih.gov A study demonstrated that transforming dichloroacetic acid (DCA) into ionic salts with long-chain ammonium cations (dodecyl to hexadecyl) enhanced the post-emergence herbicidal activity against certain broadleaf weeds. nih.gov This enhancement was attributed to a synergistic effect of the structural factors, including surface activity and stability, conferred by the ionic nature of the compounds. nih.gov This suggests that for dichloroacetate derivatives, lipophilicity and surfactant properties, which are influenced by the length of an alkyl chain like the octyl group, are important for herbicidal action.

Antifungal Activity:

Studies on the antifungal properties of various chemical classes indicate that structural modifications significantly impact efficacy. For instance, in a study of plant essential oil components, the presence of specific functional groups such as an aldehyde, a carbon-carbon double bond, or an aromatic hydroxyl group was found to significantly increase antifungal potency. researchgate.net Conversely, for saturated fatty aldehydes, an increase in the length of the carbon chain led to a decrease in antifungal activity. researchgate.net Another study on camphor (B46023) derivatives developed a QSAR model which indicated that the number of fluorine atoms, relative molecular weight, and electronic properties of the molecules were key determinants of their antifungal activity. nih.gov While not directly involving this compound, these findings underscore the principle that the nature and size of substituent groups are critical in modulating the antifungal effects of a parent molecule.

Environmental Occurrence, Fate, and Ecotransformation of Octyl Dichloroacetate

Natural and Anthropogenic Sources of Dichloroacetate (B87207) Esters

Dichloroacetate (DCA) is found in the environment due to both natural and human-made sources. nih.gov It is known to be a byproduct of water chlorination and a metabolite of various industrial solvents. nih.gov

Formation as Disinfection Byproducts in Aqueous Systems

Dichloroacetate esters, as part of the broader group of haloacetic acids (HAAs), are recognized as disinfection byproducts (DBPs). nih.gov These compounds are not typically added to water directly but are formed when disinfectants like chlorine react with natural organic matter (NOM), such as humic and fulvic acids, present in the source water. nih.govnih.gov The formation of dichloroacetic acid (DCAA) is a well-documented outcome of this process. researchgate.net

The mechanism involves the reaction of chlorine with precursors in the organic matter, leading to the formation of various halogenated compounds. nih.gov While the direct formation of octyl dichloroacetate during water disinfection is not extensively documented, the precursor, dichloroacetic acid, is one of the predominant species of haloacetic acids found. researchgate.net The presence of alcohols, such as octanol (B41247), in the water could theoretically lead to the esterification of DCA, forming the corresponding ester. Additionally, HAAs can also be formed in distribution systems through the hydrolysis of other disinfection byproducts like haloacetonitriles. cabidigitallibrary.org The concentration of these byproducts can be higher in environments like swimming pools where chlorine levels and temperatures are elevated. nih.gov

Environmental Presence from Industrial Processes

A significant anthropogenic source of dichloroacetate esters stems from their use in industrial applications. Dichloroacetic acid and its esters serve as important intermediates in organic synthesis. google.comgoogle.com They are utilized in the manufacturing of a variety of products, including:

Agrochemicals: Used in the preparation of certain agricultural products.

Pharmaceuticals: Serve as building blocks in the synthesis of medicinal compounds. google.com

Other Chemicals: Employed in the production of glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides. semanticscholar.org

The industrial synthesis of dichloroacetate itself can involve processes such as the hydrolysis of dichloroacetyl chloride. semanticscholar.org The environmental release of this compound and other related esters can occur from facilities where they are manufactured or used, potentially through wastewater discharges, accidental spills, or atmospheric emissions.

Interactive Table: Potential Sources of this compound

Source Type Specific Origin Formation/Release Mechanism
Anthropogenic Water Disinfection Reaction of chlorine with natural organic matter to form DCA, with potential for subsequent esterification.
Anthropogenic Industrial Synthesis Use as an intermediate in the production of pharmaceuticals and agrochemicals, with potential for environmental release.
Natural Biotic/Abiotic Processes Formation of DCA through natural chlorination and turnover of organic materials. nih.gov

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of a chemical determine its potential to remain in the environment and move between different compartments like water, soil, and air.

Half-Life Determination in Environmental Compartments

DCAA is relatively persistent in water, with its degradation influenced by processes like hydrolysis and photolysis. The thermal degradation of DCAA in water via hydrolysis is slow, with an extrapolated half-life of 68 years at 15°C. researchgate.net Photodegradation can be a more significant pathway, especially with a photocatalyst. For instance, in the presence of titanium dioxide, the photodegradation half-life of DCAA at 15°C is 10 days. nih.govcityu.edu.hk

Interactive Table: Environmental Half-Life Data for Dichloroacetic Acid (DCAA)

Environmental Compartment Degradation Process Condition Half-Life
Water Hydrolysis (Thermal) 15°C 68 years researchgate.net
Water Photocatalysis (with TiO₂) 15°C 10 days nih.govcityu.edu.hk
Soil Biodegradation Aerobic Data not specified
Air Photooxidation Data not specified Data not specified

Note: Data for this compound is not available. The table shows data for the parent acid, DCAA, for reference.

Adsorption and Leaching Characteristics

The mobility of a chemical in the soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water, which influences its potential to leach into groundwater.

No specific studies on the adsorption and leaching of this compound were found. However, based on its chemical structure, predictions about its behavior can be made. Dichloroacetic acid, being a water-soluble acid, has a low potential for adsorption to soil and is therefore considered mobile.

Conversely, this compound, with its long, nonpolar octyl chain, is expected to be significantly more hydrophobic. This characteristic would cause it to have a much stronger affinity for the organic matter in soil and sediment. Consequently, this compound is predicted to have:

High Adsorption: It would bind strongly to soil and sediment particles.

Low Mobility: Its movement with water through the soil profile would be limited.

Low Leaching Potential: It would be less likely to reach and contaminate groundwater compared to its parent acid. nih.gov

Bioaccumulation Potential Studies

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This potential is often estimated using the octanol-water partition coefficient (Log Kₒₗ), which measures a chemical's lipophilicity or "fat-loving" nature. Chemicals with a high Log Kₒₗ tend to be more readily stored in the fatty tissues of organisms.

Direct experimental studies on the bioaccumulation of this compound were not found in the reviewed literature. However, its bioaccumulation potential can be inferred by considering its chemical structure. The presence of the eight-carbon octyl group imparts a significant degree of lipophilicity to the molecule. In contrast, the dichloroacetate portion is more hydrophilic.

It is important to note that the bioaccumulation of a substance is also influenced by the organism's ability to metabolize and excrete it. As discussed in the microbial metabolism section, the ester linkage in this compound is susceptible to hydrolysis. If organisms are able to efficiently metabolize this compound by cleaving the ester bond and subsequently breaking down the resulting octanol and dichloroacetic acid, its bioaccumulation potential would be significantly reduced. Therefore, while the lipophilic nature of the octyl group suggests a potential for bioaccumulation, this may be mitigated by metabolic processes. Further experimental studies are needed to definitively determine the bioaccumulation factor (BCF) of this compound in various aquatic species.

Advanced Applications and Functional Materials Incorporating Octyl Dichloroacetate

Role in Organic Synthesis and Chemical Manufacturing as Intermediate

Dichloroacetic acid and its esters, including octyl dichloroacetate (B87207), serve as intermediates in organic synthesis. These compounds are utilized in the manufacturing of various other chemicals. For instance, they are precursors in the production of glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides nih.gov. The ester form, such as octyl dichloroacetate, provides a less corrosive and more organosoluble alternative to dichloroacetic acid, facilitating its use in specific reaction conditions where the free acid might be too reactive or poorly soluble. This makes it a useful building block for introducing the dichloroacetate moiety into more complex molecules.

Integration into Functional Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C), and they are known for their unique properties like low vapor pressure, high thermal stability, and tunable solvency nih.gov. The incorporation of an octyl group and a dichloroacetate anion allows for the design of functional ionic liquids with specific properties.

Synthesis of Octyl-Containing Dichloroacetate Ionic Liquids

The synthesis of ionic liquids containing an octyl group and a dichloroacetate anion can be achieved through established methods such as quaternization followed by anion metathesis nih.gov. A common approach involves a two-step process:

Quaternization : An amine or phosphine, such as 1-methylimidazole, is reacted with an octyl halide (e.g., 1-bromooctane) to form a quaternary ammonium (B1175870) or phosphonium (B103445) salt with an octyl chain. This reaction typically forms an imidazolium (B1220033) cation with both a methyl and an octyl substituent.

Anion Metathesis : The resulting octyl-containing cation (e.g., 1-octyl-3-methylimidazolium bromide) is then reacted with a salt of dichloroacetic acid, such as sodium dichloroacetate. This ion exchange reaction precipitates the sodium bromide, leaving the desired ionic liquid, 1-octyl-3-methylimidazolium dichloroacetate, in the solution nih.govnih.gov.

Alternative direct synthesis methods using orthoesters have also been developed, which can produce halide-free ionic liquids rsc.org.

Below is a table of representative cations and anions used in the synthesis of functional ionic liquids.

CationAnionResulting Ionic Liquid Type
1-Octyl-3-methylimidazoliumDichloroacetateOctyl-containing Dichloroacetate IL
1-Butyl-3-methylimidazoliumDichloroacetateButyl-containing Dichloroacetate IL
Pyridinium-based cationsDichloroacetatePyridinium-based Dichloroacetate IL

Non-Biomedical Applications of Ionic Liquids (e.g., Solvents, Catalysts, Extraction)

While much research on dichloroacetate-containing ILs has focused on biomedical applications, their tunable properties make them suitable for a range of non-biomedical uses. The combination of a long alkyl chain (octyl group) and the dichloroacetate anion can be tailored to create solvents with specific polarities and miscibility for various applications.

Green Solvents and Catalysts : Due to their low volatility and high stability, ionic liquids are considered "green" alternatives to traditional organic solvents in chemical synthesis nih.govnih.gov. They can act as both the solvent and catalyst, enhancing reaction rates and yields rsc.org. The properties of an octyl-dichloroacetate IL can be fine-tuned for specific reactions, such as Diels-Alder or hydrogenation reactions researchgate.net.

Extraction : The unique solvency of ionic liquids makes them effective for extraction processes. They have been investigated for separating components from biomass and for other challenging separation tasks nih.govnih.gov. The octyl chain would enhance affinity for nonpolar solutes, while the dichloroacetate anion influences its interaction with polar and ionic species.

Research in Oligonucleotide and Peptide Synthesis Chemistry

The dichloroacetate moiety is of significant importance in the field of synthetic nucleic acids, particularly in the automated solid-phase synthesis of oligonucleotides.

Application in Deprotection Strategies

In the solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, a key step is the removal of the 5'-hydroxyl protecting group, which is typically a 4,4'-dimethoxytrityl (DMT) group. This deprotection, or detritylation, must be efficient and quantitative to allow for the subsequent coupling of the next nucleotide.

The reagent widely used for this critical detritylation step is dichloroacetic acid (DCA) , not its octyl ester cabb-chemicals.combiosearchtech.com. A solution of 3% DCA in an organic solvent like dichloromethane (B109758) is a standard choice glenresearch.com. DCA offers a balance of being acidic enough to rapidly cleave the DMT group while being milder than trichloroacetic acid (TCA), thereby reducing the risk of undesirable side reactions like depurination (the cleavage of the bond between the purine (B94841) base and the sugar) biosearchtech.comglenresearch.comgoogle.com. The use of high-purity DCA is essential, as impurities like chloral (B1216628) hydrate (B1144303) can lead to the formation of faulty oligonucleotide structures cabb-chemicals.com.

While this compound itself is not used as the deprotecting agent, the central role of its parent acid, DCA, underscores the functional importance of the dichloroacetate chemical group in this advanced area of biotechnology.

Novel Material Science Applications (e.g., Surfactants, Polymer Chemistry)

The dual chemical nature of this compound—a hydrophobic octyl tail and a polar dichloroacetate head—suggests its potential in material science, particularly in the formation of surfactants and in polymer chemistry.

Surfactants : Ionic liquids that possess a long-chain hydrophobic tail, such as an octyl group, are known as ionic liquid-based surfactants (ILBSs). By pairing an octyl-containing cation (like 1-octyl-3-methylimidazolium) with a dichloroacetate anion, a novel surfactant could be created. Such surfactants can form micelles and are studied for their ability to create microemulsions, which are thermodynamically stable mixtures of oil and water.

Polymer Chemistry : The microemulsions formed by ILBSs can be used as templates or nanoreactors for polymerization reactions. The monomer can be solubilized within the micelles, and polymerization can be initiated to form polymer nanoparticles with controlled size and porosity. This application opens possibilities for creating new polymer materials and composites.

Q & A

Q. What are the primary mechanisms by which dichloroacetate (DCA) modulates cellular metabolism in cancer research?

DCA inhibits pyruvate dehydrogenase kinase (PDK), activating pyruvate dehydrogenase (PDH) to shift cellular metabolism from glycolysis to oxidative phosphorylation. This reduces lactate accumulation, reverses the Warburg effect, and promotes mitochondrial apoptosis in cancer cells. Preclinical studies in glioblastoma models demonstrate that DCA decreases tumor growth by normalizing mitochondrial membrane potential and increasing reactive oxygen species (ROS) .

Q. Methodological Insight :

  • Use in vitro assays (e.g., lactate/pyruvate ratios, PDH activity) to validate metabolic shifts.
  • Measure mitochondrial dynamics (e.g., fission/fusion markers like DRP1, OPA1) via immunoblotting .

Q. What experimental models are commonly used to assess DCA’s efficacy in preclinical studies?

Model Application Key Metrics References
Tumor-bearing miceGlioblastoma, NSCLCTumor volume, lactate levels, survival
Exercising rat modelsMuscle fatigue, enduranceLactate clearance, treadmill performance
Endometriosis cell linesMetabolic reprogrammingCell proliferation, lactate production

Q. Methodological Insight :

  • For cancer models, use orthotopic or xenograft tumors with hypoxia markers (e.g., HIF-1α) to evaluate DCA’s selective efficacy in hypoxic microenvironments .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on DCA-induced neurotoxicity across clinical trials?

DCA exhibits dose-dependent peripheral neuropathy (e.g., Kaufmann et al., 2006: 50 mg/kg/day caused toxicity in MELAS patients ), but lower doses (25 mg/kg/day) were safe in congenital lactic acidosis trials .

Q. Methodological Insight :

  • Conduct pharmacokinetic studies to optimize dosing intervals and mitigate toxicity.
  • Use nerve conduction velocity (NCV) tests and neurofilament light chain (NfL) biomarkers in longitudinal trials .

Q. What experimental design principles are critical for studying DCA in combination therapies?

Synergy between DCA and metformin in glioblastoma requires:

  • Dose optimization : Use the Chou-Talalay method to calculate combination indices (CI) and avoid antagonism .
  • Metabolic phenotyping : Profile glucose oxidation (via ¹³C-glucose tracing) and ATP/ROS levels to validate target engagement .

Q. Example Data from :

Treatment Tumor Volume Reduction Lactate (mmol/L) Reference
DCA alone30%5.2 ± 0.8
DCA + Metformin68%2.1 ± 0.3

Q. How can DCA be repurposed for non-oncological conditions like endometriosis?

DCA reduces lactate production in endometriotic stromal cells, reversing the “lactate shield” that promotes lesion survival. A Phase I trial (Horne et al., 2019) used:

  • Primary endpoints : Lesion size (MRI) and pain scores.
  • Secondary endpoints : Serum lactate and mitochondrial complex activity .

Q. Methodological Insight :

  • Use single-cell RNA sequencing to identify metabolic subpopulations responsive to DCA .

Q. What statistical approaches address variability in DCA’s metabolic effects across preclinical studies?

  • Non-parametric tests : For skewed data (e.g., Kruskal-Wallis with Dunn’s correction in mitochondrial complex assays) .
  • Paired t-tests : For pre/post-DCA comparisons (e.g., lactate clearance in exercising rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.